molecular formula C17H19N3O3 B5501562 3-(3,4-DIMETHOXYPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

3-(3,4-DIMETHOXYPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B5501562
M. Wt: 313.35 g/mol
InChI Key: SXTGPHQJFRIKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dimethoxyphenyl group enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 5-amino-pyrazoles with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in ethanol or other suitable solvents with the application of heat to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6-ethyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dimethoxyphenyl group enhances its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-5-12-10(2)19-16-13(9-18-20(16)17(12)21)11-6-7-14(22-3)15(8-11)23-4/h6-9,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGPHQJFRIKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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